Technical Guide: 1-Bromo-3-(bromomethyl)-2-methylbenzene
Technical Guide: 1-Bromo-3-(bromomethyl)-2-methylbenzene
CAS Number: 112299-62-4
For inquiries and research use, this document provides a comprehensive technical overview of 1-Bromo-3-(bromomethyl)-2-methylbenzene, tailored for researchers, scientists, and professionals in drug development and organic synthesis.
Executive Summary
1-Bromo-3-(bromomethyl)-2-methylbenzene is a bifunctional aromatic hydrocarbon featuring two distinct carbon-bromine bonds.[1][2] This structural arrangement confers a valuable "orthogonal reactivity," where the benzylic bromide and the aryl bromide can be selectively functionalized through different reaction pathways. The primary reactive site for nucleophilic substitution is the benzylic C(sp³)-Br bond, while the less reactive aryl C(sp²)-Br bond is amenable to metal-catalyzed cross-coupling reactions.[1] This dual reactivity makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of pharmaceutical intermediates and novel organic materials.
Chemical and Physical Properties
| Property | Value | Citation(s) |
| CAS Number | 112299-62-4 | [3][4][5] |
| Molecular Formula | C₈H₈Br₂ | [2][4][5] |
| Molecular Weight | 263.96 g/mol | [2][5] |
| MDL Number | MFCD11847532 | [2][5] |
| Appearance | Powder or liquid | [4] |
| Purity | ≥95% | [6] |
| Storage Temperature | 2-8°C, Inert atmosphere | [5] |
Synthesis: Wohl-Ziegler Bromination
The primary route for the synthesis of 1-Bromo-3-(bromomethyl)-2-methylbenzene is the selective free-radical bromination of the benzylic methyl group of a suitable precursor, 3-bromo-2-methyltoluene. This transformation is most effectively achieved via the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[7][8][9]
Experimental Protocol: Synthesis via Wohl-Ziegler Bromination
This protocol is adapted from established procedures for the benzylic bromination of substituted toluenes.[1][2]
Materials:
-
3-Bromo-2-methyltoluene (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 equivalents, catalytic amount)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (Anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-methyltoluene (1 eq.) in anhydrous carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) and a catalytic quantity of AIBN to the solution.
-
Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄). The reaction can be initiated by light and is monitored for the consumption of the starting material by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2] The reaction is complete when the denser NBS is fully converted to the less dense succinimide, which floats on the solvent surface.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide by-product.
-
Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[2] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The utility of 1-Bromo-3-(bromomethyl)-2-methylbenzene in organic synthesis stems from the differential reactivity of its two C-Br bonds.
Nucleophilic Substitution at the Benzylic Position
The benzylic bromide is highly susceptible to nucleophilic attack, proceeding primarily via an Sₙ2 mechanism with strong nucleophiles.[10] This allows for the facile introduction of a wide range of functional groups.
-
Synthesis of Benzylamines: Reaction with primary or secondary amines yields substituted benzylamines, which are common motifs in biologically active molecules.[7]
-
Synthesis of Benzyl Ethers and Thioethers: Treatment with alcohols, phenols, or thiols under basic conditions produces the corresponding ethers and thioethers.[7]
-
Synthesis of Nitriles: Reaction with cyanide salts, such as potassium cyanide (KCN), yields the corresponding benzyl nitrile.[10]
Palladium-Catalyzed Cross-Coupling at the Aryl Position
The aryl bromide is significantly less reactive towards nucleophiles but serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][11][12] This enables the formation of C-C bonds, creating complex biaryl structures.[11][13]
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), combine 1-Bromo-3-(bromomethyl)-2-methylbenzene (1 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2 eq.).[11]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution.[11]
-
Reaction Execution: Heat the mixture (e.g., to 90°C) and stir for 12-24 hours, monitoring by TLC or GC-MS.[11]
-
Work-up and Purification: After cooling, the product is extracted with an organic solvent, washed, dried, and purified, typically by column chromatography.
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic route to 1-Bromo-3-(bromomethyl)-2-methylbenzene.
Differential Reactivity Workflow
Caption: Selective functionalization pathways for the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Bromo-3-(bromomethyl)-2-methylBenzene | 112299-62-4 [chemicalbook.com]
- 4. 1-Bromo-3-(bromomethyl)-2-methylBenzene, CasNo.112299-62-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 5. 112299-62-4|1-Bromo-3-(bromomethyl)-2-methylbenzene|BLD Pharm [bldpharm.com]
- 6. aobchem.com [aobchem.com]
- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nobelprize.org [nobelprize.org]




